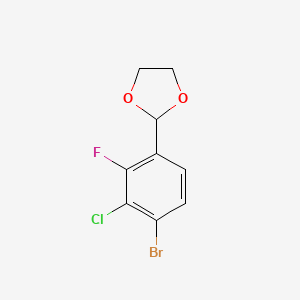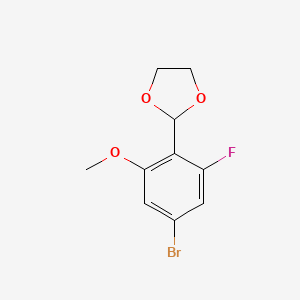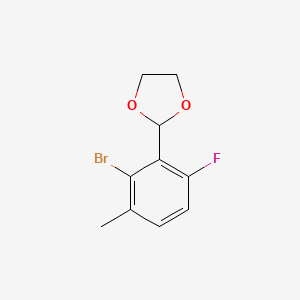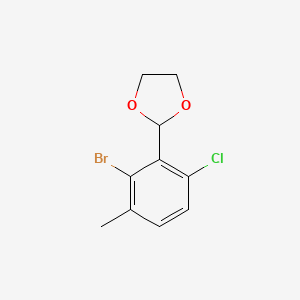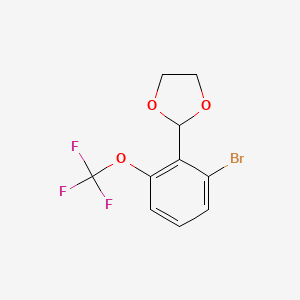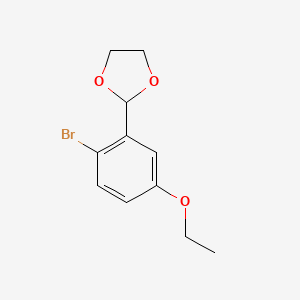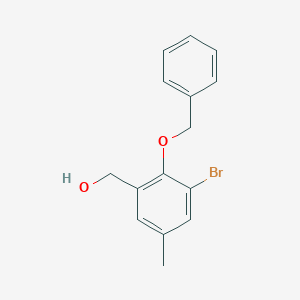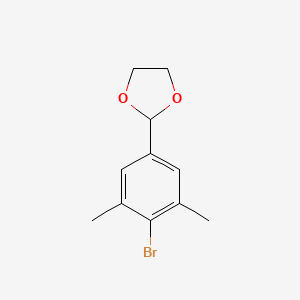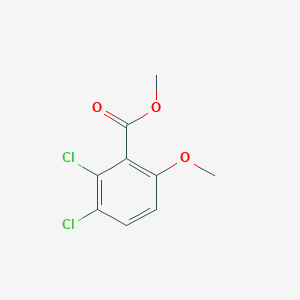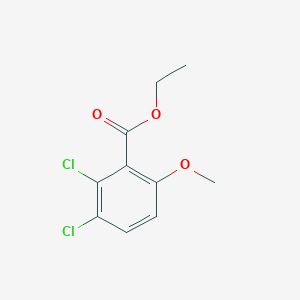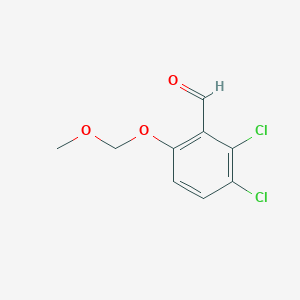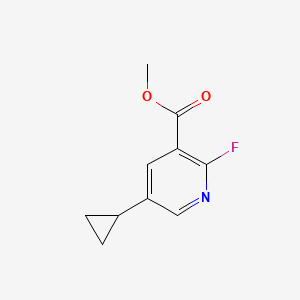
Methyl 5-cyclopropyl-2-fluoronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-cyclopropyl-2-fluoronicotinate” is a chemical compound with the molecular formula C10H10FNO2 . It has a molecular weight of 195.19 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The InChI code for “Methyl 5-cyclopropyl-2-fluoronicotinate” is 1S/C10H10FNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.It should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) in cancer treatment. 5-FU, a widely used FP, treats over 2 million cancer patients annually. Research has improved 5-FU synthesis, including incorporating isotopes to study its metabolism and biodistribution, and preparing RNA and DNA substituted with FPs for biophysical studies. Computational and experimental studies have provided new insights into how FPs affect nucleic acid structure and dynamics. Beyond inhibiting thymidylate synthase, recent studies have discovered new roles for RNA modifying enzymes inhibited by 5-FU, contributing to its cytotoxicity. Furthermore, enzymes not previously linked to FP activity, like DNA topoisomerase 1, have been shown to mediate FP anti-tumor activity. The use of polymeric FPs may enable more precise cancer treatment in the era of personalized medicine (W. Gmeiner, 2020).
Fluoropyrimidines in Chemotherapy
The clinical applications of fluoropyrimidines such as 5-FU and 5-fluoro-2′-deoxyuridine (5-FUDR) have been reviewed, highlighting their biochemical and pharmacological studies in cancer patients. These studies emphasize their distribution and metabolic fate, concluding that 5-FU and 5-FUDR offer palliative benefits for patients with advanced cancer, especially affecting the breast and gastrointestinal tract tumors (C. Heidelberger & F. Ansfield, 1963).
Flucytosine in Antifungal and Cancer Therapy
Flucytosine (5-FC), a synthetic antimycotic compound, is converted into 5-FU within fungal cells, inhibiting RNA and DNA synthesis. While monotherapy with 5-FC is limited due to resistance development, its combination with amphotericin B treats severe systemic mycoses effectively. Recently, 5-FC has also been explored in cancer treatment, highlighting the need for close monitoring to avoid severe side effects like hepatotoxicity and bone-marrow depression (A. Vermes, H. Guchelaar, & J. Dankert, 2000).
5-FU's Mechanism of Action and Clinical Development
5-Fluorouracil (5-FU) remains a cornerstone in treating solid tumors over forty years after its introduction. The understanding of 5-FU's cellular pharmacology has improved, leading to combinations with modulatory agents that enhance its metabolism or cytotoxic effects. Clinical pharmacology insights have facilitated various schedules enhancing 5-FU's clinical usefulness (J. Grem, 2000).
Safety and Hazards
The safety information available indicates that “Methyl 5-cyclopropyl-2-fluoronicotinate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
methyl 5-cyclopropyl-2-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJPOLCGKQVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyclopropyl-2-fluoronicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

